4-(1,4'-bipiperidin-1'-ylmethyl)phenol
Description
4-(1,4'-Bipiperidin-1'-ylmethyl)phenol is a synthetic organic compound characterized by a phenol core substituted at the 4-position with a 1,4'-bipiperidinylmethyl group. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing pharmacologically active molecules. For instance, it has been employed in the synthesis of amino-quinoline-5,8-dione derivatives targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition , and in hydroxypyranone derivatives evaluated for anticonvulsant activity . Its structural versatility makes it a valuable scaffold for exploring structure-activity relationships (SAR) across diverse therapeutic targets.
Properties
IUPAC Name |
4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19/h4-7,16,20H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQQHYHUCBUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in TRPV4 Antagonism
The 1,4'-bipiperidinylmethyl group is a critical pharmacophore in TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists. For example:
- GSK2193874: This quinolinecarboxamide derivative incorporates the 1,4'-bipiperidinylmethyl group and demonstrates potent TRPV4 inhibition (IC₅₀ = 2–20 nM) with high oral bioavailability. Its selectivity over L-type calcium channels and efficacy in reducing pulmonary edema highlight the importance of the bipiperidine moiety in optimizing pharmacokinetics and target engagement .
- Pfizer’s Azetidine-Linked Compound : Replacing the bipiperidine with an azetidine ring reduces off-target cardiovascular effects but compromises TRPV4 potency (IC₅₀ = 50 nM) .
Key Insight : The bipiperidine group in GSK2193874 enhances both binding affinity and metabolic stability compared to smaller heterocycles, underscoring its role in achieving balanced drug-like properties.
Derivatives in Histamine H3 Receptor Antagonism
The bipiperidinylmethyl group is also pivotal in histamine H3 receptor antagonists:
- 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-b]pyridine : Exhibits H3 receptor antagonism (Ki = 139 nM) with reduced hERG channel liability due to optimized substitution at the pyridine 6-position .
- 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-c]pyridine : A positional isomer with slightly improved affinity (Ki = 128 nM), demonstrating the impact of heterocycle substitution patterns .
SAR Note: The bipiperidine moiety contributes to H3 receptor binding via hydrophobic interactions, while modifications to the thiazolopyridine core fine-tune selectivity and safety profiles.
Table 1: Comparative Analysis of Bipiperidinylmethyl-Containing Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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